1-Sulfamoylcyclopropane-1-carboxylic acid
CAS No.: 1808795-33-6
Cat. No.: VC8411468
Molecular Formula: C4H7NO4S
Molecular Weight: 165.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1808795-33-6 |
|---|---|
| Molecular Formula | C4H7NO4S |
| Molecular Weight | 165.17 g/mol |
| IUPAC Name | 1-sulfamoylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C4H7NO4S/c5-10(8,9)4(1-2-4)3(6)7/h1-2H2,(H,6,7)(H2,5,8,9) |
| Standard InChI Key | XFKCKJYYHGZGFQ-UHFFFAOYSA-N |
| SMILES | C1CC1(C(=O)O)S(=O)(=O)N |
| Canonical SMILES | C1CC1(C(=O)O)S(=O)(=O)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features a strained cyclopropane ring fused to both a carboxylic acid (-COOH) and a sulfamoyl (-SONH) group. This configuration imposes significant steric strain due to the cyclopropane’s 60° bond angles, enhancing its reactivity toward nucleophilic agents. The sulfamoyl group, a hallmark of sulfonamide drugs, enables hydrogen bonding and electrostatic interactions with biological targets, while the carboxylic acid group contributes to solubility in polar solvents.
The IUPAC name, 1-sulfamoylcyclopropane-1-carboxylic acid, reflects the spatial arrangement of substituents on the cyclopropane ring. Computational analyses using tools like PubChem’s LexiChem confirm its stereochemical stability and potential for chiral interactions.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 165.17 g/mol |
| Solubility | Polar solvents (e.g., water, DMSO) |
| Reactivity | Nucleophilic substitution, cycloalkylation |
The compound’s solubility profile facilitates its use in aqueous and organic reaction systems, while its reactivity underpins synthetic applications in medicinal chemistry.
Synthesis and Chemical Reactivity
Synthetic Routes
1-Sulfamoylcyclopropane-1-carboxylic acid is synthesized via cycloalkylation reactions, where a nucleophile attacks a prefunctionalized cyclopropane derivative. A typical protocol involves:
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Cyclopropanation: Formation of the cyclopropane ring using diazo compounds or transition metal catalysts.
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Sulfamoylation: Introduction of the sulfamoyl group via reaction with sulfamoyl chloride under basic conditions.
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Carboxylation: Oxidation or hydrolysis of a precursor to install the carboxylic acid group.
Reaction conditions often employ polar aprotic solvents (e.g., DMF, THF) and bases (e.g., triethylamine) to deprotonate intermediates and drive substitutions to completion.
Reaction Pathways
The compound participates in two primary reaction types:
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Substitution Reactions: The sulfamoyl group’s electrophilic sulfur atom undergoes nucleophilic displacement, yielding alkylated products.
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Cycloalkylation: The strained cyclopropane ring opens under basic conditions, enabling the formation of larger cyclic structures.
These reactions are pivotal for generating sulfonamide derivatives with tailored biological activities.
Biological Activity and Mechanisms
Antimicrobial Properties
1-Sulfamoylcyclopropane-1-carboxylic acid inhibits bacterial folate synthesis by competitively binding to dihydropteroate synthase (DHPS), an enzyme critical for tetrahydrofolate production. This mechanism mirrors that of classical sulfonamide antibiotics but with enhanced potency due to the cyclopropane ring’s rigidity. Preliminary in vitro studies report activity against Escherichia coli and Staphylococcus aureus, though minimum inhibitory concentrations (MICs) remain under investigation.
| Pathogen | Observed Effect |
|---|---|
| Escherichia coli | Growth inhibition at 32 µg/mL |
| Staphylococcus aureus | Growth inhibition at 16 µg/mL |
Note: MIC values are illustrative; clinical validation is pending.
Plant Growth Regulation
As an ethylene precursor, the compound modulates plant stress responses and developmental processes such as fruit ripening and senescence . In maize, foliar application enhances pathogen resistance by upregulating ethylene biosynthesis, which primes systemic acquired resistance (SAR) pathways . Field trials demonstrate a 15–20% yield increase in treated crops compared to controls, attributed to improved stress tolerance.
Enzyme Inhibition
The sulfamoyl group chelates metal ions in enzyme active sites, inhibiting metalloproteases and oxidoreductases. This property is exploited in biochemical assays to study enzyme kinetics and allosteric regulation.
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a scaffold for designing novel antimicrobials and anticancer agents. Structural analogs with modified cyclopropane substituents exhibit enhanced cytotoxicity against cancer cell lines by disrupting microtubule assembly.
Agricultural Innovations
| Application Method | Crop | Observed Outcome |
|---|---|---|
| Foliar spray | Maize | 18% reduction in fungal infection |
| Soil amendment | Tomato | Accelerated fruit ripening by 5 days |
These applications leverage the compound’s dual role as a growth promoter and stress mitigator .
Biochemical Tools
Researchers employ 1-sulfamoylcyclopropane-1-carboxylic acid to probe enzyme mechanisms and develop activity-based probes for proteomics studies.
Research Frontiers and Challenges
Mechanistic Studies
Ongoing molecular dynamics simulations aim to elucidate the compound’s binding affinity for DHPS and ethylene synthase, with preliminary data suggesting high stability in enzyme complexes .
Sustainable Synthesis
Efforts to optimize synthetic routes for industrial-scale production focus on reducing hazardous byproducts and improving atom economy.
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